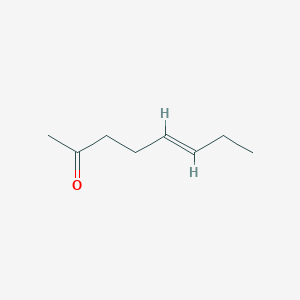

(E)-Oct-5-en-2-one

Description

Structure

3D Structure

Properties

CAS No. |

19093-20-0 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.2 g/mol |

IUPAC Name |

(E)-oct-5-en-2-one |

InChI |

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h4-5H,3,6-7H2,1-2H3/b5-4+ |

InChI Key |

NBFKNCBRFJKDDR-SNAWJCMRSA-N |

SMILES |

CCC=CCCC(=O)C |

Isomeric SMILES |

CC/C=C/CCC(=O)C |

Canonical SMILES |

CCC=CCCC(=O)C |

Other CAS No. |

19093-20-0 |

Pictograms |

Flammable |

Origin of Product |

United States |

Synthetic Methodologies for E Oct 5 En 2 One

Chemo-selective Oxidation of Precursor Alcohols

The conversion of the precursor alcohol, (E)-Oct-5-en-2-ol, to the target ketone, (E)-Oct-5-en-2-one, necessitates an oxidizing agent that selectively targets the hydroxyl group without affecting the carbon-carbon double bond. Chromium-based reagents are commonly employed for this type of transformation.

Pyridinium (B92312) Chlorochromate (PCC) Mediated Conversions

Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent widely used in organic synthesis. wikipedia.org It is particularly effective for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgmasterorganicchemistry.com A significant advantage of PCC is its ability to perform this oxidation without reacting with unsaturated bonds present in the molecule, making it ideal for synthesizing compounds like this compound. sltchemicals.comwikipedia.org

The reaction is typically carried out by adding the alcohol to a suspension of PCC in an anhydrous solvent, most commonly dichloromethane (B109758) (DCM). wikipedia.org The absence of water is critical, as its presence can lead to the formation of a hydrate (B1144303) from an aldehyde, which could then be further oxidized to a carboxylic acid. masterorganicchemistry.comlibretexts.org For a secondary alcohol like (E)-Oct-5-en-2-ol, this is less of a concern, but anhydrous conditions are still standard practice to ensure a clean reaction. masterorganicchemistry.comlibretexts.org

The mechanism involves the formation of a chromate (B82759) ester from the alcohol and PCC. libretexts.org This is followed by an elimination reaction where a base (such as pyridine (B92270) from the reagent itself or another species in the mixture) removes a proton from the carbon bearing the oxygen, leading to the formation of the C=O double bond and reduction of the chromium species. masterorganicchemistry.comlibretexts.org

Chromium Trioxide (CrO3) Based Approaches

Chromium trioxide (CrO₃) is a powerful oxidizing agent that can also be used for the oxidation of alcohols. organic-chemistry.org When used in a solution of aqueous sulfuric acid and acetone (B3395972), it is known as the Jones reagent. organic-chemistry.orgsaskoer.ca This reagent readily oxidizes secondary alcohols to ketones. However, its high reactivity and the aqueous acidic conditions can pose a challenge for substrates with sensitive functional groups, such as alkenes, potentially leading to side reactions.

To mitigate this, CrO₃ can be used in different solvent systems. For instance, its use in acetic acid has been documented for the oxidation of unsaturated alcohols like trans-3-octenol. vulcanchem.com Another common method involves using CrO₃ with pyridine to form complexes like the Sarett or Collins reagent (CrO₃(pyridine)₂). wikipedia.org These complexes are soluble in organic solvents like dichloromethane and are milder than the Jones reagent, offering better selectivity for the oxidation of alcohols without affecting double bonds. wikipedia.org

Comparative Analysis of Oxidizing Reagents and Reaction Conditions

The choice between PCC and CrO₃-based reagents depends on the specific requirements of the synthesis, including substrate sensitivity and desired selectivity. PCC is generally favored for its mildness, high selectivity, and simple reaction conditions. wikipedia.orgmasterorganicchemistry.com CrO₃-based reagents, while powerful, require more careful control of conditions to avoid unwanted side reactions, especially with unsaturated substrates. organic-chemistry.org

| Reagent | Typical Conditions | Selectivity for C=C Bond | Notes |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Anhydrous Dichloromethane (DCM), Room Temperature | High; does not typically oxidize isolated double bonds. sltchemicals.comwikipedia.org | Mild reagent, stops at the ketone stage for secondary alcohols. wikipedia.orgmasterorganicchemistry.com Byproducts include pyridinium hydrochloride and Cr(IV) species. libretexts.org |

| Chromium Trioxide (CrO₃) / Jones Reagent | Acetone, H₂SO₄, H₂O, 0°C to Room Temperature | Lower; risk of side reactions with the double bond under strong acidic conditions. | Very strong oxidant. organic-chemistry.orgsaskoer.ca Not ideal for sensitive substrates with multiple functional groups. |

| Chromium Trioxide-Pyridine Complex (e.g., Collins Reagent) | Anhydrous Dichloromethane (DCM) | High; similar to PCC. wikipedia.org | Milder than Jones Reagent, offers good selectivity. wikipedia.org The complex is prepared from CrO₃ and pyridine. wikipedia.org |

Stereoselective Precursor Design and Elaboration

The successful synthesis of this compound is critically dependent on the stereochemical purity of its precursor, (E)-Oct-5-en-2-ol. Therefore, synthetic strategies must be employed that can generate this specific stereoisomer in high fidelity.

Strategies from (E)-Oct-5-en-2-ol and Related Unsaturated Alcohols

The direct precursor, (E)-Oct-5-en-2-ol, serves as the ideal starting point for the final oxidation step. The synthesis of this specific alcohol can be achieved through several stereoselective methods.

One primary route involves the stereoselective reduction of an alkynol precursor. The selective hydrogenation of 5-octyn-2-ol provides a direct pathway to (E)-oct-5-en-2-ol. This transformation can be accomplished using dissolving metal reduction (e.g., sodium in liquid ammonia) or with specific palladium-based catalysts that favor the formation of the trans-alkene.

Another powerful technique is the hydroboration-oxidation of an appropriate alkyne. The hydroboration of an internal alkyne followed by protonolysis of the resulting vinylborane (B8500763) can yield a trans-alkene. More directly, for precursor synthesis, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, can be used to construct the (E)-alkene backbone with high stereoselectivity. scispace.comrsc.org

| Method | Key Reagents/Catalyst | Stereoselectivity | Description |

|---|---|---|---|

| Selective Hydrogenation | 5-octyn-2-ol, Na/NH₃ or specific Pd catalysts. | High for (E)-isomer | Reduces the alkyne triple bond to a trans-configured double bond. |

| Enzymatic Resolution | Racemic oct-5-en-2-ol, Lipase (e.g., CAL-B), Acetylating agent. | High enantiomeric excess for one stereoisomer. | Separates enantiomers of the racemic alcohol, allowing for isolation of the desired chiral precursor. |

| Palladium-Catalyzed Cross-Coupling | Alk-1-enylboranes, Aryl/Vinyl Halides, Pd catalyst. scispace.comrsc.org | High for (E)-alkenes. scispace.comrsc.org | While a general method, it demonstrates a powerful strategy for constructing E-alkene systems stereoselectively. |

Potential Multistep Synthesis Approaches and Feasibility

The synthesis of this compound can be strategically approached through a multistep sequence, commencing from readily accessible precursors. A highly feasible and logical synthetic pathway involves a three-step process: the formation of an alkynol intermediate, followed by stereoselective reduction of the alkyne to a trans-alkene, and culminating in the oxidation of the secondary alcohol to the target ketone. This approach allows for precise control over the stereochemistry of the double bond, which is crucial for obtaining the desired (E)-isomer.

Step 1: Synthesis of 5-Octyn-2-ol

The initial step focuses on constructing the eight-carbon skeleton with the necessary functional groups, namely a hydroxyl group at the 2-position and a triple bond at the 5-position. A standard and efficient method to achieve this is through the nucleophilic addition of a pentynyl anion to acetaldehyde. This can be accomplished via a Grignard-type reaction.

First, 1-pentyne (B49018) is deprotonated using a strong base, typically an organometallic reagent like a Grignard reagent (e.g., ethylmagnesium bromide) or an organolithium reagent (e.g., n-butyllithium), to form the corresponding pentynylide anion. This nucleophilic species then attacks the electrophilic carbonyl carbon of acetaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol, 5-octyn-2-ol. masterorganicchemistry.comleah4sci.commasterorganicchemistry.comyoutube.comnittokasei.co.jp The reaction is generally carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the quenching of the highly reactive organometallic intermediates.

A plausible reaction scheme is as follows:

Formation of the Pentynyl Grignard Reagent: CH₃CH₂CH₂C≡CH + CH₃CH₂MgBr → CH₃CH₂CH₂C≡CMgBr + C₂H₆

Reaction with Acetaldehyde: CH₃CH₂CH₂C≡CMgBr + CH₃CHO → CH₃CH₂CH₂C≡CCH(OMgBr)CH₃

Acidic Workup: CH₃CH₂CH₂C≡CCH(OMgBr)CH₃ + H₃O⁺ → CH₃CH₂CH₂C≡CCH(OH)CH₃ + Mg(OH)Br

This method is highly feasible due to the commercial availability of 1-pentyne and acetaldehyde, and the well-established nature of Grignard reactions in organic synthesis.

Step 2: Selective Reduction of 5-Octyn-2-ol to (E)-Oct-5-en-2-ol

With the alkynol in hand, the next critical step is the stereoselective reduction of the triple bond to a trans (E) double bond. There are two primary methods to achieve this transformation with high selectivity.

a) Dissolving Metal Reduction: A classic and effective method for the anti-hydrogenation of alkynes is the dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (-78 °C). chemistrydocs.com The mechanism involves the transfer of electrons from the metal to the alkyne, followed by protonation by a proton source, such as ethanol, which is added to the reaction mixture. This process preferentially leads to the formation of the more thermodynamically stable trans-alkene.

b) Catalytic Hydrogenation with a Lindlar Catalyst: Alternatively, a poisoned catalyst system can be employed for the selective hydrogenation of the alkyne. While Lindlar catalysts (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) are traditionally used for syn-hydrogenation to yield cis-alkenes, modifications to the catalyst and reaction conditions can favor the formation of the trans-isomer. For instance, the use of palladium-based catalysts with specific poisoning agents in nonpolar solvents can enhance the E-selectivity. A typical procedure might involve the hydrogenation of 5-octyn-2-ol over a Lindlar catalyst in ethyl acetate under a hydrogen atmosphere (e.g., 3 atm) at room temperature, which has been reported to achieve high conversion (85-92%).

The choice between these methods may depend on the desired scale of the reaction and the available laboratory equipment. Both are highly feasible for producing (E)-oct-5-en-2-ol in good yield and with high stereoselectivity.

| Reduction Method | Reagents | Typical Conditions | Selectivity | Feasibility |

| Dissolving Metal | Na or Li, liquid NH₃, EtOH | -78 °C | High for (E)-isomer | High |

| Catalytic Hydrogenation | H₂, Lindlar Catalyst (Pd/CaCO₃, quinoline) | 25 °C, 3 atm H₂ | High for (E)-isomer with specific catalyst systems | High |

Step 3: Oxidation of (E)-Oct-5-en-2-ol to this compound

The final step in this synthetic sequence is the oxidation of the secondary alcohol, (E)-oct-5-en-2-ol, to the target ketone, this compound. This is a standard transformation in organic synthesis, and several reagents can be employed.

It is crucial to use an oxidizing agent that is mild enough to not affect the carbon-carbon double bond present in the molecule. Common and effective reagents for this purpose include:

Pyridinium chlorochromate (PCC): PCC is a mild oxidizing agent that is widely used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. chegg.com It is typically used in an anhydrous solvent like dichloromethane (DCM).

Jones Reagent (CrO₃/H₂SO₄ in acetone): This is a stronger oxidizing agent but is also effective for converting secondary alcohols to ketones. vulcanchem.com Care must be taken with the reaction conditions to avoid over-oxidation or side reactions involving the double bond.

The reaction involves treating (E)-oct-5-en-2-ol with the chosen oxidizing agent, followed by an appropriate workup to isolate the final product, this compound. The feasibility of this step is high, given the reliability and extensive documentation of these oxidation reactions. vulcanchem.com

| Oxidizing Agent | Typical Solvent | Key Advantages |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Mild conditions, high selectivity for the ketone. chegg.com |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Strong and efficient, readily available reagents. vulcanchem.com |

Chemical Reactivity and Transformation Pathways of E Oct 5 En 2 One

Reduction Reactions to Unsaturated Alcohols

The reduction of α,β-unsaturated ketones like (E)-Oct-5-en-2-one can yield different products depending on the reducing agent and reaction conditions. A key transformation is the selective reduction of the carbonyl group to an alcohol while preserving the carbon-carbon double bond, yielding an unsaturated alcohol.

Lithium Aluminum Hydride (LiAlH4) Reductions and Yield Optimization

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids. masterorganicchemistry.comharvard.edu For α,β-unsaturated ketones such as this compound, LiAlH₄ is effective for the selective reduction of the carbonyl group to produce the corresponding unsaturated alcohol, (E)-oct-5-en-2-ol. doubtnut.com This selectivity arises because LiAlH₄ does not typically reduce isolated carbon-carbon double bonds. byjus.com

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon. libretexts.org This is followed by a workup step, typically with water or a dilute acid, to protonate the resulting alkoxide intermediate and yield the alcohol. libretexts.org

Yield optimization for this reduction involves careful control of reaction conditions. The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures to control the high reactivity of LiAlH₄ and minimize side reactions. masterorganicchemistry.comni.ac.rs Adding the ketone to a solution of LiAlH₄ can help maintain a high concentration of the reducing agent, favoring the desired 1,2-reduction of the carbonyl group over potential 1,4-conjugate addition.

Table 1: General Conditions for LiAlH₄ Reduction of α,β-Unsaturated Ketones

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent | Lithium Aluminum Hydride (LiAlH₄) | Strong, nucleophilic hydride source selective for carbonyls over non-conjugated alkenes. doubtnut.combyjus.com |

| Solvent | Anhydrous Diethyl Ether or THF | Aprotic and can solvate the lithium cation. ni.ac.rs |

| Temperature | Low (e.g., -78 °C to 0 °C) | Controls reactivity, enhances selectivity, and minimizes side reactions. rsc.org |

| Workup | Aqueous (e.g., water, dilute acid, or Rochelle's salt) | Protonates the intermediate alkoxide to form the final alcohol product. libretexts.org |

Stereochemical Outcomes and Diastereoselectivity of Reductive Processes

The reduction of the prochiral ketone in this compound results in the formation of a new stereocenter at the C2 position, leading to the possibility of different stereoisomers of (E)-oct-5-en-2-ol. The stereochemical outcome of such reductions is influenced by several factors, including the steric bulk of the reducing agent and the substrate. vub.ac.be

For acyclic enones, the Felkin-Anh model is often used to predict the diastereoselectivity of nucleophilic attack on the carbonyl carbon. The model predicts that the nucleophile (in this case, hydride) will attack the carbonyl carbon from the less sterically hindered face. The conformational analysis of the starting material is crucial for predicting the major diastereomer.

The use of bulky reducing agents can increase the diastereoselectivity of the reaction. vub.ac.be For instance, substituted borohydrides like L-Selectride have been shown to provide high diastereoselectivity in the reduction of γ-sulfenyl α-enones, a class of compounds with some structural similarities to this compound. rsc.org While specific high-diastereoselectivity studies on this compound are not prevalent, the general principles of stereoselective reductions suggest that by choosing the appropriate reducing agent and conditions, one could favor the formation of one diastereomer over the other. rsc.orgvub.ac.be

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of both the carbonyl carbon and the β-carbon in α,β-unsaturated ketones like this compound allows for a variety of carbon-carbon bond-forming reactions. lumenlearning.comlibretexts.org

Michael Addition Pathways

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the enone. lumenlearning.comlibretexts.org This 1,4-addition pathway is often favored with softer nucleophiles. youtube.com

A prominent class of nucleophiles used in Michael additions are organocuprates, such as lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents. pressbooks.pubmasterorganicchemistry.com These reagents preferentially attack the β-carbon of enones, leading to the formation of a new carbon-carbon bond at that position. masterorganicchemistry.comlibretexts.org The reaction of this compound with a Gilman reagent would be expected to yield a β-substituted ketone. The mechanism involves the formation of an enolate intermediate, which is then protonated during workup to give the final product. pressbooks.pub

Table 2: Comparison of Nucleophiles in Reactions with Enones

| Nucleophile Type | Predominant Pathway | Expected Product with this compound |

|---|---|---|

| Hard Nucleophiles (e.g., Grignard Reagents, Organolithiums) | 1,2-Addition libretexts.orgpearson.com | Tertiary alcohol |

| Soft Nucleophiles (e.g., Gilman Reagents, Enolates) | 1,4-Addition (Michael Addition) youtube.compearson.com | β-Substituted ketone |

Organometallic Reagent Coupling Reactions

The reaction of this compound with organometallic reagents can proceed via two main pathways: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. lumenlearning.comlibretexts.org The outcome is highly dependent on the nature of the organometallic reagent. libretexts.orgpearson.com

Hard nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), tend to favor 1,2-addition. libretexts.orgpearson.com This is because the reaction is often under kinetic control, and the attack at the more electrophilic carbonyl carbon is faster. lumenlearning.comlibretexts.org Thus, reacting this compound with a Grignard reagent would likely yield a tertiary alcohol, with the new alkyl group attached to the C2 position. researchgate.net

In contrast, as mentioned in the previous section, softer organometallic reagents like organocuprates (Gilman reagents) favor 1,4-addition. masterorganicchemistry.comresearchgate.net This difference in reactivity allows for selective functionalization at either the C2 or C4 position of the enone system.

Olefin Metathesis in Functionalization

Olefin metathesis is a powerful tool in organic synthesis for the formation of new carbon-carbon double bonds. organic-chemistry.org Cross-metathesis, in particular, can be used to functionalize this compound by reacting its terminal alkene with another olefin in the presence of a suitable catalyst, typically a ruthenium-based complex like a Grubbs catalyst. organic-chemistry.orgcaltech.edu

The success of cross-metathesis with α,β-unsaturated ketones has been demonstrated, although they can be challenging substrates. organic-chemistry.orggoogle.com Highly active ruthenium catalysts have been developed that are tolerant of the carbonyl functional group and can efficiently catalyze the cross-metathesis of enones. organic-chemistry.orgthieme-connect.comacs.orgnih.gov

For this compound, a cross-metathesis reaction with a partner olefin (R-CH=CH₂) could lead to a new α,β-unsaturated ketone with a modified side chain. The stereoselectivity of the newly formed double bond is often high, favoring the E-isomer. organic-chemistry.org This methodology provides a versatile route to synthesize a range of derivatives of this compound with varied functional groups on the side chain. acs.orgnih.gov

Carbonyl Group Transformations

The ketone functionality of this compound is a key site for chemical modification, allowing for carbon-carbon bond formation and the installation of protecting groups.

Olefination reactions transform the carbonyl group into a carbon-carbon double bond, providing a fundamental route to more complex alkenes.

Wittig Reaction The Wittig reaction involves the treatment of a ketone or aldehyde with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orglibretexts.org The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which collapses to a four-membered oxaphosphetane ring. libretexts.orgdalalinstitute.com This intermediate then fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. dalalinstitute.com A major advantage of this method is that the position of the new double bond is fixed without ambiguity. libretexts.org The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; unstabilized ylides often lead to (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. dalalinstitute.com However, reactions with ketones can sometimes result in poor stereoselectivity. dalalinstitute.com

Horner-Wadsworth-Emmons (HWE) Reaction The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wikipedia.org These carbanions, generated by deprotonating an alkylphosphonate with a base, are generally more nucleophilic than they are basic compared to Wittig reagents. wikipedia.org The HWE reaction typically shows excellent selectivity for the formation of (E)-alkenes, particularly with aldehydes. wikipedia.orgorganic-chemistry.org A significant practical advantage of the HWE reaction is that its byproduct is a water-soluble dialkylphosphate salt, which can be easily removed during aqueous workup, simplifying product purification. wikipedia.org

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium Ylide (e.g., Ph₃P=CHR) | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH⁻R) |

| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkylphosphate salt (water-soluble, easy to remove) wikipedia.org |

| Stereoselectivity | Variable; depends on ylide stability and reaction conditions. dalalinstitute.com | Generally high selectivity for (E)-alkenes. organic-chemistry.orgtcichemicals.com |

| Reagent Reactivity | Ylides are strongly basic. | Phosphonate carbanions are less basic than ylides. wikipedia.org |

This table provides a comparison of the Wittig and HWE reactions as applied to carbonyl olefination.

The carbonyl group of this compound can be protected to prevent it from reacting while other transformations are carried out elsewhere in the molecule. chem-station.comslideshare.net The most common method for protecting a ketone is to convert it into a ketal (a type of acetal). chem-station.comgoogle.com

This transformation is achieved by reacting the ketone with two equivalents of an alcohol or, more commonly, one equivalent of a diol (like ethylene (B1197577) glycol) in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process. masterorganicchemistry.com To drive it towards the formation of the ketal, the water generated during the reaction is typically removed using methods like a Dean-Stark apparatus or molecular sieves. libretexts.org Ketals are stable in neutral or basic conditions but can be easily converted back to the original ketone by treatment with aqueous acid, making them effective and reversible protecting groups. chem-station.commasterorganicchemistry.com Cyclic ketals, particularly those forming five- or six-membered rings, are often favored due to their enhanced stability. google.comaskfilo.com

| Reagent | Catalyst | Ketal Product |

| Methanol (2 eq.) | H⁺ (e.g., p-TsOH) | (E)-2,2-Dimethoxyoct-5-ene |

| Ethylene Glycol (1 eq.) | H⁺ (e.g., p-TsOH) | 2-((E)-Hex-3-en-1-yl)-2-methyl-1,3-dioxolane |

| 1,3-Propanediol (1 eq.) | H⁺ (e.g., p-TsOH) | 2-((E)-Hex-3-en-1-yl)-2-methyl-1,3-dioxane |

| 1,2-Ethanedithiol (1 eq.) | Lewis Acid (e.g., BF₃·OEt₂) | 2-((E)-Hex-3-en-1-yl)-2-methyl-1,3-dithiolane |

This table shows representative ketal and thioketal products from the protection of this compound.

Advanced Analytical Characterization Techniques for E Oct 5 En 2 One

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is fundamental to elucidating the precise three-dimensional structure of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can map out the atomic framework and provide insights into the chemical environment of each atom.

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular skeleton and the spatial relationship between atoms can be constructed.

¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The spectrum of (E)-Oct-5-en-2-one is characterized by distinct signals corresponding to the methyl, methylene, and vinyl protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with adjacent protons, providing valuable connectivity data.

The trans-configuration of the double bond (E-isomer) is typically confirmed by the large coupling constant (J-value, usually >14 Hz) between the vinylic protons at C-5 and C-6.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-1 (CH₃) | ~2.15 | Singlet (s) | - | 3H |

| H-3 (CH₂) | ~2.45 | Triplet (t) | ~7.4 | 2H |

| H-4 (CH₂) | ~2.25 | Quartet (q) | ~7.2 | 2H |

| H-5 (=CH) | ~5.40 | Multiplet (m) | - | 1H |

| H-6 (=CH) | ~5.45 | Multiplet (m) | - | 1H |

| H-7 (CH₂) | ~2.05 | Quintet (quin) | ~7.5 | 2H |

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule and information about their hybridization state (sp³, sp², sp). pressbooks.pub In the broadband-decoupled ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to each carbon atom in the structure. The chemical shifts are indicative of the carbon's functional group and electronic environment. chemguide.co.uklibretexts.org For instance, the carbonyl carbon (C=O) appears significantly downfield, while the sp³ hybridized carbons of the alkyl chain appear upfield. chemguide.co.uk

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-1 | ~29.8 | CH₃ (Methyl) |

| C-2 | ~208.5 | C=O (Ketone) |

| C-3 | ~42.5 | CH₂ (Methylene) |

| C-4 | ~26.5 | CH₂ (Methylene) |

| C-5 | ~124.0 | =CH (Alkene) |

| C-6 | ~135.0 | =CH (Alkene) |

| C-7 | ~25.5 | CH₂ (Methylene) |

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, a COSY spectrum would show cross-peaks connecting H-3 with H-4, H-4 with H-5, H-5 with H-6, H-6 with H-7, and H-7 with H-8, confirming the sequence of the alkyl and vinyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It allows for the definitive assignment of each carbon atom that bears protons. For example, the proton signal at ~2.15 ppm would correlate with the carbon signal at ~29.8 ppm, assigning them to the C-1 methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over longer ranges (typically two to three bonds). columbia.edu This is particularly useful for connecting fragments of the molecule, such as linking the C-1 methyl protons to the C-2 carbonyl carbon, and the C-4 protons to the vinyl carbons C-5 and C-6.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule. chemguide.co.uk The molecular weight of this compound is 126.20 g/mol . nih.gov

When subjected to electron ionization (EI), the this compound molecule forms a molecular ion (M⁺˙) with an m/z of 126. This molecular ion is energetically unstable and undergoes fragmentation into smaller, characteristic ions. chemguide.co.uk Key fragmentation pathways for ketones include alpha-cleavage and the McLafferty rearrangement. libretexts.org

Alpha-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. Cleavage of the C2-C3 bond results in the formation of a stable acylium ion [CH₃CO]⁺ at m/z 43, which is often the base peak.

McLafferty Rearrangement: This is a characteristic fragmentation for ketones possessing a γ-hydrogen. A hydrogen atom from C-4 is transferred to the carbonyl oxygen, followed by cleavage of the C2-C3 bond. This rearrangement produces a neutral but-1-ene molecule and a charged enol fragment [C₃H₆O]⁺˙ at m/z 58.

Table 3: Key Fragments in the Mass Spectrum of this compound

| m/z | Ion | Fragmentation Pathway |

|---|---|---|

| 126 | [C₈H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |

| 111 | [M - CH₃]⁺ | Loss of a methyl radical from C-1 |

| 83 | [M - C₃H₇]⁺ | Cleavage of the C4-C5 bond |

| 58 | [C₃H₆O]⁺˙ | McLafferty Rearrangement |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ijfe.org It is exceptionally effective for separating volatile compounds from a mixture and identifying them.

In a GC-MS analysis of this compound, the compound would first travel through a capillary column (e.g., a non-polar CP Sil 8 CB column) and elute at a specific retention time. nist.gov This retention time, often expressed as a Kovats Retention Index, is a characteristic property of the compound under the given analytical conditions. For this compound, a Kovats Index of 987 on a semi-standard non-polar column has been reported. nih.govnist.gov After elution from the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented, producing the characteristic mass spectrum described previously. This combination of a specific retention index and a unique mass spectrum provides a highly confident identification of the compound and an assessment of its purity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Impurities

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the identification and quantification of non-volatile and thermally labile impurities that may be present in samples of this compound. This method is particularly crucial for detecting process-related impurities or degradation products that are not amenable to analysis by gas chromatography. uu.nl

In the analysis of this compound, LC-MS can effectively separate the target compound from non-volatile contaminants. The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing high sensitivity and specificity for impurity profiling. nih.gov

Potential non-volatile impurities could stem from various sources including synthesis reagents, catalysts, or storage conditions. Common non-volatile contaminants that can be identified by LC-MS include plasticizers, such as phthalates, which might leach from container materials, and various salts or additives from the production process. merckmillipore.comsigmaaldrich.com The high purity of solvents and reagents used in the LC-MS mobile phase is critical to avoid the introduction of extraneous ions and to ensure a stable baseline for accurate detection. sigmaaldrich.com

Table 1: Potential Non-Volatile Impurities in this compound Detectable by LC-MS

| Impurity Class | Common Examples | Potential Source |

| Plasticizers | Dibutyl phthalate | Laboratory equipment, storage containers merckmillipore.com |

| Additives/Buffers | Tetrabutylammonium | Synthesis or purification steps merckmillipore.com |

| Reagent Residue | n-butyl benzenesulfonamide | Synthesis byproducts merckmillipore.com |

| Degradation Products | High molecular weight polymers | Compound degradation over time |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. lumenlearning.com When a sample of this compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique absorption spectrum that acts as a molecular fingerprint.

The structure of this compound contains two key functional groups that give rise to characteristic absorption bands in the IR spectrum: a carbonyl group (C=O) of the ketone and a carbon-carbon double bond (C=C) of the alkene. The trans-configuration of the double bond also influences the spectrum.

The most prominent absorption is the sharp, strong peak corresponding to the C=O stretching vibration, typically found in the range of 1705-1725 cm⁻¹ for aliphatic ketones. pressbooks.pub The C=C stretching vibration is expected to appear in the 1665-1675 cm⁻¹ region. libretexts.org Additionally, the C-H bonds in the molecule will produce characteristic stretching and bending vibrations. The =C-H stretch of the alkene appears above 3000 cm⁻¹, while the C-H stretches of the alkane portions are found just below 3000 cm⁻¹. lumenlearning.com A key indicator of the (E) or trans-configuration of the double bond is a strong C-H out-of-plane bending absorption in the 960-975 cm⁻¹ region. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | 1705 - 1725 | Strong, Sharp |

| C=C (Alkene) | Stretch | 1665 - 1675 | Medium to Weak |

| =C-H (Alkene) | Stretch | 3010 - 3040 | Medium |

| C-H (Alkane) | Stretch | 2850 - 2960 | Medium to Strong |

| =C-H (trans) | Out-of-plane bend | 960 - 975 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org Molecules with chromophores—parts of the molecule that absorb light—can be analyzed by this technique. shu.ac.uk this compound contains two chromophores: the carbonyl group (C=O) and the carbon-carbon double bond (C=C).

The absorption of UV radiation excites electrons from a lower energy orbital to a higher energy molecular orbital. libretexts.org For this compound, two primary electronic transitions are possible:

π → π* transition: This involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This transition is associated with the C=C and C=O bonds and typically requires higher energy (shorter wavelength). libretexts.org

n → π* transition: This transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen atom of the carbonyl group) to a π* antibonding orbital. This is a lower energy transition and occurs at a longer wavelength. youtube.com

For isolated carbonyl groups, the n → π* transition is typically observed around 270-300 nm with a low molar absorptivity (ε). The π → π* transition occurs at a shorter wavelength, often below 200 nm. The presence of the C=C double bond can influence the exact absorption maxima.

Table 3: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition | Chromophore | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

| n → π | C=O | ~270 - 300 nm | Low |

| π → π | C=C, C=O | < 200 nm | High |

Chromatographic Separation and Purity Assessment

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is the premier technique for separating and analyzing volatile compounds and is ideally suited for assessing the purity of this compound. nih.govscispace.com In GC, a sample is vaporized and injected onto a chromatographic column, where components are separated based on their boiling points and interactions with the stationary phase. fmach.it

GC analysis can effectively identify and quantify volatile impurities, such as isomers (e.g., (Z)-Oct-5-en-2-one), residual solvents from synthesis, or byproducts. restek.com The NIST Chemistry WebBook provides a Kovats retention index for (E)-5-octen-2-one, which is a standardized measure of a compound's retention time on a non-polar GC column, aiding in its identification. nist.gov

Table 4: Gas Chromatography Data for this compound

| Parameter | Value | Source |

| Formula | C8H14O | NIST nist.gov |

| Molecular Weight | 126.20 g/mol | PubChem nih.gov |

| Kovats Retention Index (non-polar column) | 987 | NIST nist.gov |

A typical GC analysis would involve using a capillary column, such as one with a wax or 5% phenyl-methylpolysiloxane stationary phase, coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification of the parent compound and any impurities. fmach.it

High-Performance Liquid Chromatography (HPLC) for Mixture Resolution

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. heraldopenaccess.us For this compound, which is a moderately polar compound, Reverse-Phase HPLC (RP-HPLC) is the most common mode of analysis. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

This technique is highly effective for assessing the purity of this compound by separating it from less volatile or more polar impurities that are not suitable for GC analysis. By comparing the retention time and peak area of the sample to that of a certified reference standard, the purity can be accurately determined. A UV detector is commonly used, set to a wavelength where the analyte absorbs, to monitor the column effluent.

Table 5: Typical HPLC Parameters for Purity Assessment of this compound

| Parameter | Typical Condition |

| Column | C18 (Octadecylsilyl) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis Detector (set at an appropriate λmax) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a specialized form of chromatography used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. sigmaaldrich.com The determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer, is critical in many fields, particularly pharmaceuticals. heraldopenaccess.us

The molecule this compound is achiral as it does not possess a chiral center and therefore does not have enantiomers. fda.gov Consequently, the concept of enantiomeric excess does not apply to this specific compound.

However, if a synthetic route to a related chiral analogue of this molecule were developed, or if a chiral impurity was suspected, chiral chromatography would be the definitive method for analysis. uma.esnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. sigmaaldrich.com The enantiomeric excess would then be calculated from the relative peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us

Validation of Analytical Procedures in Research Contexts

The validation of analytical methods is a critical process in chemical research to ensure that measurements are reliable, accurate, and fit for their intended purpose. For a specific chemical compound like this compound, this process involves a series of experiments to establish the performance characteristics of the chosen analytical method, which is often a form of chromatography such as gas chromatography (GC) due to the volatile nature of the compound. While specific research detailing the validation of analytical procedures exclusively for this compound is not publicly available, the principles of method validation are universal. The following sections describe the necessary studies and evaluations that would be conducted.

Specificity and Selectivity Evaluations for Complex Matrices

Specificity and selectivity are crucial for ensuring that the analytical method can reliably measure the analyte of interest without interference from other components in the sample matrix.

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a GC-based method, this is often demonstrated by comparing the chromatograms of a blank matrix, the matrix spiked with this compound, and the matrix spiked with potential interfering compounds. The retention time of the peak for this compound should be unique, and there should be no interfering peaks at this retention time in the blank or spiked interference samples.

Selectivity refers to the extent to which the method can determine particular analytes in a complex mixture without interference from other components. In the context of analyzing this compound in a food or environmental sample, the matrix can be very complex. The selectivity of the method would be evaluated by analyzing various blank matrices that are representative of the samples to be tested to ensure no endogenous components co-elute with and produce a signal similar to this compound.

For methods like gas chromatography-mass spectrometry (GC-MS), selectivity is further enhanced by monitoring specific mass fragments of the analyte, which provides a higher degree of confidence in the identification and quantification. nih.gov

Linearity, Range, and Limit of Detection/Quantitation

These parameters define the quantitative capabilities of the analytical method.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. To determine linearity, a series of calibration standards of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area in a chromatogram) is then plotted against the concentration, and a linear regression analysis is performed. The linearity is typically expressed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99. srce.hrresearchgate.net

The Range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. researchgate.netuva.es

Hypothetical Data Table for Linearity, Range, and Detection Limits of this compound Analysis

| Parameter | Value |

|---|---|

| Linearity (r²) | 0.9995 |

| Range | 0.5 - 100 µg/mL |

| Limit of Detection (LOD) | 0.1 µg/mL |

Computational and Theoretical Investigations of E Oct 5 En 2 One

Quantum Chemical Approaches for Electronic Structure

The electronic structure of (E)-Oct-5-en-2-one can be computationally modeled using various quantum chemical methods to provide insights into its reactivity and properties. These methods, including Density Functional Theory (DFT), ab initio, and semi-empirical approaches, offer different levels of accuracy and computational cost.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a prominent method for electronic structure calculations in chemistry and materials science. tandfonline.com It is based on the principle that the energy of an electronic system is a universal functional of the electron density. tandfonline.com DFT calculations, often employing hybrid functionals like B3LYP, are used to investigate the electronic properties of molecules. researchgate.netrsc.org For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice for such studies. researchgate.netresearchgate.net These calculations can provide valuable information about the molecule's electronic distribution and reactivity. researchgate.net Time-dependent DFT (TD-DFT) is an extension used to calculate excited-state properties, such as electronic transition absorption maxima. researchgate.netresearchgate.net The accuracy of DFT calculations can be influenced by the choice of the exchange-correlation functional. researchgate.net

Ab Initio and Semi-Empirical Methods for Ground State Geometries

Ab initio and semi-empirical methods are also employed to determine the ground state geometries of molecules. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. wikipedia.orgresearchgate.net They provide a fundamental approach to solving the electronic Schrödinger equation. imperial.ac.uk However, their computational cost can be high, limiting their application to smaller systems. wikipedia.orgimperial.ac.uk

Semi-empirical methods, on the other hand, are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data. wikipedia.org Methods like AM1, PM3, CNDO, and INDO fall into this category. tandfonline.comwikipedia.org These methods are computationally less expensive than ab initio and DFT methods, making them suitable for larger molecules. wikipedia.org However, their accuracy is dependent on the similarity of the molecule under investigation to the molecules used for their parameterization. wikipedia.org Both ab initio and semi-empirical methods are valuable tools for initial geometry optimizations and conformational analyses. sura.orgunicamp.br

Molecular Structure and Electronic Properties Prediction

Computational methods are instrumental in predicting the molecular structure and electronic properties of this compound, offering insights that complement experimental findings.

Optimized Geometry and Conformational Analysis

Geometry optimization is a crucial step in computational chemistry to find the minimum energy arrangement of atoms in a molecule. arxiv.org This process iteratively adjusts atomic coordinates to locate a stationary point on the potential energy surface. arxiv.org Various open-source geometry optimization codes are available for this purpose. researchgate.net Conformational analysis systematically explores the different spatial arrangements of a molecule, known as conformers, to identify the most stable structures. unicamp.brsapub.orgresearchgate.net This is particularly important for flexible molecules like this compound, which has rotatable bonds. The combination of quantum chemistry and chemometric methods can be used to efficiently find the best conformational structures. unicamp.br

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energies and Charge Transfer

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. tandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.comwuxiapptec.com A larger gap suggests higher stability and lower reactivity. tandfonline.com

The energies of these orbitals can be calculated using DFT methods. researchgate.net Intramolecular charge transfer (ICT) is a phenomenon where electron density is transferred from a donor part to an acceptor part of a molecule upon excitation. rsc.orgxmu.edu.cnwashington.edu The study of HOMO and LUMO distributions can help understand the potential for ICT within this compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 5.30 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the three-dimensional charge distribution of a molecule. readthedocs.ioresearchgate.net It is calculated on the molecule's surface and is used to predict sites of chemical reactivity. tandfonline.comdergipark.org.tr The MEP is typically color-coded, with red indicating electron-rich regions (negative potential) that are susceptible to electrophilic attack, and blue indicating electron-poor regions (positive potential) that are prone to nucleophilic attack. researchgate.netresearchgate.net Green areas represent regions of neutral potential. researchgate.net By analyzing the MEP map of this compound, one can identify the likely sites for electrophilic and nucleophilic reactions, providing valuable insights into its chemical behavior. tandfonline.comwalisongo.ac.id

| Color | Potential | Reactivity |

|---|---|---|

| Red | Negative | Electrophilic Attack |

| Blue | Positive | Nucleophilic Attack |

| Green | Neutral | - |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into a familiar Lewis structure of localized bonds and lone pairs. uni-muenchen.de This approach is instrumental in quantifying electron delocalization by examining interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The stabilization energy (E(2)) associated with these donor-acceptor interactions, particularly from a filled π-orbital to an empty π*-orbital, indicates the extent of delocalization, which is a key factor in the stability of conjugated systems like α,β-unsaturated ketones. uni-muenchen.deresearchgate.net

In α,β-unsaturated ketones, the conjugation between the C=C double bond and the C=O carbonyl group leads to significant electron delocalization. rsc.org NBO analysis can quantify this effect by evaluating the stabilization energy from the interaction between the π(C=C) donor orbital and the π*(C=O) acceptor orbital, as well as the lone pair on the oxygen atom donating into adjacent antibonding orbitals. researchgate.netacs.org This delocalization spreads electron density across the conjugated system, resulting in a more stable molecule. acs.org The analysis reveals how the p-orbitals of the heteroatom (oxygen) interact with the π-system of the carbon chain. acs.org While specific NBO analysis data for this compound, including tables of donor-acceptor interactions and stabilization energies, are not available in the reviewed literature, studies on similar enones confirm that such delocalization interactions are fundamental to their electronic structure and stability. researchgate.netresearchgate.net

Mulliken Atomic Charge Distribution

For an α,β-unsaturated ketone like this compound, the Mulliken charge distribution is expected to show a significant partial negative charge on the highly electronegative oxygen atom of the carbonyl group. researchgate.netijacskros.com Consequently, the carbonyl carbon atom (C2) would carry a substantial partial positive charge. materialsciencejournal.org Furthermore, due to the electron-withdrawing nature of the carbonyl group and the effects of conjugation, the β-carbon (C5) also acquires a partial positive charge, making it susceptible to nucleophilic attack (Michael addition). nih.govresearchgate.net All hydrogen atoms are expected to have net positive charges. materialsciencejournal.org

While a specific data table of Mulliken atomic charges for this compound is not provided in the surveyed literature, the general principles are well-established through DFT studies on analogous chalcones and other enones. banglajol.infomaterialsciencejournal.orgresearchgate.net

Table 1: Illustrative Mulliken Atomic Charges for a Generic Enone Fragment This table is for illustrative purposes based on general findings for α,β-unsaturated ketones and does not represent calculated data for this compound.

| Atom | Expected Partial Charge | Rationale |

|---|---|---|

| O (carbonyl) | Negative (-) | High electronegativity |

| C (carbonyl) | Positive (+) | Bonded to electronegative O |

| Cα | Slightly Negative/Positive | Influenced by adjacent groups |

Spectroscopic Property Simulations

Computational simulations are vital for interpreting and assigning experimental spectra.

Theoretical Vibrational Spectra and Assignments

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)). materialsciencejournal.org The calculated harmonic frequencies are often scaled by a factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors. materialsciencejournal.orgresearchgate.net

For this compound, key vibrational modes would include:

C=O Stretch: This is a strong, characteristic absorption in the IR spectrum for ketones, typically expected in the region of 1650-1740 cm⁻¹. researchgate.net Conjugation with the C=C double bond is known to lower this frequency compared to a saturated ketone.

C=C Stretch: The stretching vibration of the carbon-carbon double bond in the enone system would appear in the 1600-1680 cm⁻¹ region. materialsciencejournal.org

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. researchgate.net

C-H Bends: In-plane and out-of-plane bending vibrations for the hydrogens on the double bond and the aliphatic chain would occur at lower frequencies. researchgate.net

Although a detailed table of theoretical vibrational assignments for this compound is not available in the existing literature, the analysis of similar molecules provides a reliable framework for what to expect. researchgate.netmaterialsciencejournal.orgresearchgate.net

Electronic Spectra (UV-Vis) Simulations using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic excitations. rsc.orgnih.gov This technique can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved. acs.org

For α,β-unsaturated ketones like this compound, two primary electronic transitions are expected:

π → π transition:* This is an intense absorption resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated C=C-C=O system. rsc.org

n → π transition:* This is a weaker absorption at a longer wavelength, caused by the excitation of an electron from a non-bonding orbital (a lone pair on the oxygen atom) to a π* antibonding orbital. researchgate.net

TD-DFT calculations, often performed with a functional like B3LYP or CAM-B3LYP and incorporating a solvent model (e.g., PCM), can provide detailed information on the orbitals involved in these transitions. researchgate.netrsc.orgunits.it While specific simulation results for this compound are not found in the surveyed literature, studies on analogous systems confirm these characteristic transitions are responsible for their UV-Vis absorption profiles. rsc.orgresearchgate.net

Reactivity and Reaction Mechanism Studies

The conjugated system of α,β-unsaturated ketones governs their reactivity. The primary site for nucleophilic attack is the β-carbon, a reaction known as a conjugate or Michael addition. researchgate.netnih.gov Computational studies using DFT can elucidate the reaction mechanisms, map potential energy surfaces, and determine activation energies for these processes. researchgate.netmdpi.com

Studies on the reactions of enones have explored:

Michael Addition: The mechanism of conjugate addition of nucleophiles like cyanides or thiols has been investigated computationally. researchgate.netnih.gov These studies analyze the transition states and intermediates to understand the reaction pathway.

Catalysis: The role of Lewis and Brønsted acids in catalyzing reactions such as Diels-Alder cycloadditions involving enones has been explored. mdpi.com Catalysts can activate the enone by coordinating to the carbonyl oxygen, enhancing the electrophilicity of the β-carbon.

Reductions: Iron-catalyzed reductions of α,β-unsaturated ketones to the corresponding saturated ketones have been studied, with DFT calculations helping to clarify the mechanism, such as favoring a transfer hydride process. nih.gov

Carboxylation: The reactivity of reduced enone species (radical anions and dianions) towards CO₂ has been analyzed, showing that carboxylation is thermodynamically favorable at the β-position for the dianion intermediate. frontiersin.org

While these studies provide a general understanding of the reactivity of the enone functional group, specific computational investigations into the reaction mechanisms of this compound itself were not identified in the available literature.

Computational Elucidation of Reaction Pathways and Transition States

The study of reaction mechanisms through computational chemistry allows for the detailed exploration of potential energy surfaces, identifying the most likely pathways a reaction will follow. Methods like Density Functional Theory (DFT) are frequently employed to model reactions involving unsaturated ketones. researchgate.netresearchgate.net These calculations can elucidate the thermodynamics and kinetics of various transformations, such as cycloadditions, nucleophilic additions, and rearrangements. scielo.brresearchgate.net

For a molecule like this compound, computational models can predict the outcomes of reactions by calculating the activation energies (ΔG‡) of possible transition states. scielo.brbeilstein-journals.org For instance, in a nucleophilic addition to the α,β-unsaturated system, DFT can determine whether the reaction favors a 1,2-addition (to the carbonyl carbon) or a 1,4-conjugate addition (to the β-carbon) by comparing the energy barriers of the respective transition states. Studies on similar systems show that DFT calculations can accurately predict chemo- and diastereoselectivity by locating the lowest energy transition state structures. scielo.br

Table 1: Hypothetical DFT-Calculated Activation Energies for Competing Reaction Pathways of this compound

| Reaction Pathway | Nucleophile | Transition State (TS) | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

| 1,2-Addition | CH₃Li | TS-1,2 | 15.2 | Minor Product |

| 1,4-Conjugate Addition | CH₃Li | TS-1,4 | 12.5 | Major Product |

| Diels-Alder [4+2] Cycloaddition | Cyclopentadiene | endo-TS | 22.8 | Favored under thermal conditions |

| Diels-Alder [4+2] Cycloaddition | Cyclopentadiene | exo-TS | 24.1 | Disfavored under thermal conditions |

Note: This table is illustrative, based on typical reactivity patterns of α,β-unsaturated ketones and computational studies on analogous systems.

Prediction of Electrophilic and Nucleophilic Sites for Chemical Transformations

The reactivity of a molecule is governed by the distribution of its electron density. Computational methods provide powerful tools for visualizing and quantifying this distribution, thereby predicting sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It uses a color scale to indicate charge distribution: red areas denote regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. uni-muenchen.descielo.br For this compound, the MEP would show a strong negative potential (red) around the carbonyl oxygen, identifying it as the primary nucleophilic and hydrogen-bond accepting site. scielo.br Regions of positive potential (blue) would be expected around the carbonyl carbon and the β-carbon, marking them as the principal electrophilic sites. researchgate.net

Frontier Molecular Orbital (FMO) Theory: FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The energy and localization of these orbitals are key to understanding chemical reactivity. The LUMO indicates the site of nucleophilic attack, while the HOMO indicates the site of electrophilic attack. scielo.br For an α,β-unsaturated ketone like this compound, the LUMO is typically distributed over the carbonyl carbon and the β-carbon, consistent with these sites being electrophilic. The HOMO would show significant density on the carbonyl oxygen and the C=C double bond. The HOMO-LUMO energy gap is a crucial descriptor of chemical reactivity and stability. scielo.br

Table 2: Calculated Global Reactivity Descriptors for this compound

| Parameter | Definition | Calculated Value (eV) | Interpretation |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -9.85 | Relates to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.15 | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 7.70 | A larger gap implies higher kinetic stability and lower chemical reactivity. scielo.br |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -6.00 | Measures the escaping tendency of electrons from an equilibrium system. scielo.br |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.85 | Measures resistance to change in electron distribution. scielo.br |

| Electrophilicity Index (ω) | μ² / (2η) | 4.68 | Quantifies the electrophilic power of a molecule. scielo.br |

Note: Values are hypothetical, calculated at a representative level of theory (e.g., DFT B3LYP/6-31G(d)) for illustrative purposes.

Molecular Dynamics (MD) Simulations and Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. bohrium.com By simulating the molecule in a virtual environment (e.g., in a solvent box), MD can reveal its dynamic behavior, including bond rotations, vibrational modes, and conformational transitions. nih.gov These simulations generate a trajectory of atomic positions, from which one can identify the most stable (lowest energy) and populated conformations. taltech.ee For this compound, MD simulations would explore the rotational energy barriers around the C-C single bonds, particularly the one connecting the alkenyl and keto functions, to map out the conformational landscape. mdpi.com

Table 3: Key Dihedral Angles and Conformational States of this compound

| Dihedral Angle | Atoms Involved | Stable Conformer(s) (°) | Description |

| τ1 | C4-C5-C6-C7 | ~180° | The trans configuration of the C=C double bond is fixed. |

| τ2 | C3-C4-C5-C6 | ~120°, -120° | Rotation around the C4-C5 single bond. |

| τ3 | C2-C3-C4-C5 | ~180° (anti), ±60° (gauche) | Rotation around the C3-C4 single bond, determining the spatial relationship between the carbonyl group and the double bond. |

| τ4 | O=C2-C3-C4 | 0° (s-cis), 180° (s-trans) | Rotation around the C2-C3 bond, defining the orientation of the carbonyl group relative to the alkyl chain. |

Note: This table presents the key rotational degrees of freedom. The actual preferred angles and energy barriers would be determined via computational scans or MD simulations.

Molecular Docking and Ligand-Target Interactions (in biological systems)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govwalshmedicalmedia.com This method is fundamental in structure-based drug design for predicting the binding affinity and interaction patterns of a potential drug candidate. arxiv.orgnih.gov

Unsaturated ketones are known to interact with various biological targets, including enzymes like monoamine oxidase B (MAO-B), a target in Parkinson's disease treatment. nih.govnih.govtubitak.gov.tr To investigate this compound's potential as a ligand, it would be docked into the active site of a target protein. The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding site and uses a scoring function to estimate the binding free energy (often given as a docking score). walshmedicalmedia.com

The results reveal the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov For this compound, the carbonyl oxygen is a potential hydrogen bond acceptor, while the alkyl and alkenyl chains can form hydrophobic and van der Waals interactions with nonpolar amino acid residues in the protein's binding pocket. nih.gov

Table 4: Illustrative Molecular Docking Results for this compound with MAO-B

| Ligand | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | MAO-B (e.g., 2V5Z) | -6.8 | Tyr398, Tyr435 | π-π stacking with the C=C bond |

| This compound | MAO-B (e.g., 2V5Z) | -6.8 | Cys172 | Hydrogen bond with carbonyl oxygen |

| This compound | MAO-B (e.g., 2V5Z) | -6.8 | Leu171, Ile199, Phe208 | Hydrophobic/van der Waals interactions |

Note: This table is a hypothetical representation based on docking studies of similar unsaturated ketones with the MAO-B enzyme. nih.govtubitak.gov.tr The specific interactions and score would depend on the actual docking simulation.

Biological and Biochemical Aspects of E Oct 5 En 2 One

Natural Occurrence and Putative Biosynthetic Pathways

Occurrence in Biological Systems

(E)-Oct-5-en-2-one is a chemical compound that has been identified in various biological systems. For instance, the structurally related compound oct-1-en-3-one is known to be produced by the fungus Uncinula necator, which causes powdery mildew in grapes. wikipedia.org This compound is also responsible for the characteristic "metallic" smell when metals or blood come into contact with skin, arising from the degradation of skin lipid peroxides. wikipedia.org While direct reports for this compound are less common, its presence can be inferred from the metabolism of related naturally occurring precursors.

Proposed Biosynthetic Routes from Alkyne and Alcohol Precursors

The synthesis of unsaturated ketones like this compound can be achieved through various chemical pathways involving alkyne and alcohol precursors. While these are laboratory methods, they can provide insight into potential, though not confirmed, biosynthetic routes.

One potential pathway involves the transformation of epoxides into allylic alcohols. For example, (Z)-4,5-epoxyoctane can be converted into (E)-oct-5-en-4-ol. researchgate.net Subsequent oxidation of this alcohol could yield this compound. Another approach is the catalytic enantioselective synthesis of secondary allylic alcohols from terminal alkynes and aldehydes. acs.org Specifically, 1-alkynes can react with aldehydes in the presence of a catalyst to form enantioenriched secondary allylic alcohols, which are precursors to chiral ketones. acs.org Gold(I)-catalyzed activation of alkynes can also be used to construct complex molecules, including those that could serve as precursors to this compound. acs.org

Metabolism and Biotransformation in Biological Systems

Enzymatic Pathways and Metabolic Fate (general principles)

The metabolism of ketones in biological systems is a well-established process, primarily involving ketogenesis and ketolysis. libretexts.orgmdpi.com Ketogenesis is the synthesis of ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone) from acetyl-CoA, mainly in the liver mitochondria. rose-hulman.edunih.gov This process is upregulated during periods of low carbohydrate availability, such as fasting or a ketogenic diet. rose-hulman.edunih.gov

The key enzymes in ketogenesis include:

Thiolase (ACAT1): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. libretexts.orgrose-hulman.edu

HMG-CoA synthase (HMGCS2): Converts acetoacetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). libretexts.orgmdpi.com

HMG-CoA lyase (HMGCL): Cleaves HMG-CoA to produce acetoacetate (B1235776) and acetyl-CoA. libretexts.orgrose-hulman.edu

β-hydroxybutyrate dehydrogenase 1 (BDH1): Reduces acetoacetate to β-hydroxybutyrate. mdpi.comrose-hulman.edu

Ketolysis is the breakdown of ketone bodies in extrahepatic tissues to generate energy. mdpi.com The enzyme succinyl-CoA:3-oxoacid-CoA transferase (SCOT), which is absent in the liver, is crucial for converting acetoacetate to acetoacetyl-CoA, which is then converted back to acetyl-CoA and enters the citric acid cycle for ATP production. mdpi.comnih.govnih.gov

The regulation of ketogenesis is primarily controlled by insulin (B600854). libretexts.orgnih.gov Low insulin levels lead to increased fatty acid release and uptake into mitochondria, stimulating ketone body production. libretexts.org

| Pathway | Key Enzymes | Function |

| Ketogenesis | Thiolase, HMG-CoA synthase, HMG-CoA lyase, β-hydroxybutyrate dehydrogenase | Synthesis of ketone bodies from acetyl-CoA in the liver. |

| Ketolysis | β-hydroxybutyrate dehydrogenase, SCOT, Thiolase | Breakdown of ketone bodies for energy in extrahepatic tissues. |

Role of Cytochromes P450 and Other Enzymes in Ketone Biotransformation

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a critical role in the metabolism of a wide array of xenobiotics and endogenous compounds, including the biotransformation of ketones. researchgate.netresearchgate.netmdpi.com These enzymes are predominantly found in the endoplasmic reticulum of hepatocytes. mdpi.com

CYPs catalyze various oxidative reactions, such as hydroxylation, epoxidation, and dealkylation. researchgate.netuomus.edu.iq In the context of ketones, CYPs can introduce hydroxyl groups, making the molecules more polar and easier to excrete. researchgate.net For example, cytochrome P450 BM3 can be engineered to catalyze the hydroxylation of ketone precursors. researchgate.net The P450 catalytic cycle typically involves the binding of the substrate, followed by the insertion of an oxygen atom from molecular oxygen into the substrate. portlandpress.com

The biotransformation of ketones by CYPs generally follows these steps:

Binding of the ketone substrate to the active site of the CYP enzyme.

Activation of molecular oxygen with the help of a redox partner, such as NADPH-cytochrome P450 reductase. mdpi.com

Insertion of an oxygen atom into the ketone molecule, often resulting in a hydroxylated metabolite. mdpi.com

The more polar metabolite is then more readily conjugated and excreted from the body. researchgate.net

Investigational Biological Activities

The term "investigational" in a pharmaceutical context refers to a drug or biological product that is being used in a clinical investigation but has not yet been approved for general use by regulatory authorities like the FDA. fda.gov Such products are also sometimes referred to as being used for "compassionate use" or under an "expanded access" program. fda.gov

While specific investigational biological activities for this compound are not widely reported in the provided search results, related compounds have been the subject of research. For instance, BIA 10-2474, a fatty acid amide hydrolase inhibitor, was investigated for a range of conditions including anxiety, Parkinson's disease, and chronic pain before a clinical trial was halted due to serious adverse events. wikipedia.org Additionally, various ferrocene (B1249389) derivatives have been synthesized and evaluated for a wide range of biological activities. researchgate.net

The biological activity of unsaturated aldehydes, which are structurally related to unsaturated ketones, has also been studied. For example, 2-octenal (B7820987) has been found to exhibit antifungal activity. foodb.ca

Potential Antimicrobial Properties (derived from precursor studies)

Research into the biological activities of (E)-oct-5-en-2-ol, a direct precursor to this compound, indicates potential antimicrobial properties. Studies on essential oils containing similar compounds have demonstrated effectiveness against various bacterial strains, including multi-drug resistant ones. The proposed mechanism for this antimicrobial action often involves the disruption of microbial growth through interaction with cell membranes. This suggests that this compound, as a derivative, may also exhibit similar capabilities. The lipophilic nature of such compounds could facilitate their insertion into the bacterial cell membrane, leading to a loss of integrity and function.

Precursor studies have shown activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated efficacy against Staphylococcus aureus (Gram-positive) and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). This broad-spectrum potential is a significant area of interest for further investigation into the specific antimicrobial profile of this compound.

Investigation of Antifungal Effects (derived from precursor studies)

Similar to its potential antimicrobial properties, the investigation into the antifungal effects of this compound is largely informed by studies on its precursor, (E)-oct-5-en-2-ol. Research has indicated that this precursor may possess antifungal properties, making it a candidate for the development of new antifungal agents. The mechanism is thought to be analogous to its antibacterial action, involving the disruption of the fungal cell membrane.

Fungal cell membranes, while structurally different from bacterial membranes, are also susceptible to disruption by lipophilic compounds. The investigation of structurally similar compounds, such as certain heterocyclic natural compounds and their derivatives, has revealed significant antifungal activity. mdpi.com For example, some synthetic derivatives have shown potent activity against various fungal pathogens. mdpi.com This provides a basis for hypothesizing that this compound could have similar effects, warranting direct studies to confirm and quantify its antifungal efficacy.

Mechanisms of Interaction with Cellular Components (e.g., cell membranes)